molecular formula C33H35NO3 B12052528 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355429-18-4

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12052528
CAS No.: 355429-18-4
M. Wt: 493.6 g/mol
InChI Key: OOQIKPPBINGRIO-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:

  • The quinoline core consists of a bicyclic aromatic ring system.
  • The heptyl group (a seven-carbon alkyl chain) is attached to one of the phenyl rings.
  • The p-tolyl group (a methyl group substituted on a toluene ring) is also part of the structure.
  • The oxoethyl group (a carbonyl group attached to an ethyl chain) adds further complexity.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

  • Friedländer Synthesis

    • This classic method involves the condensation of aniline derivatives with β-ketoesters.
    • In the case of our compound, an appropriate aniline (such as 4-heptylaniline) reacts with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid.
    • The reaction proceeds via cyclization and subsequent esterification to form the target compound.
  • Heterocyclic Synthesis

    • Another approach is to synthesize the quinoline core first and then introduce the substituents.
    • The quinoline ring can be prepared through various cyclization reactions, such as the Skraup synthesis or Povarov reaction.
    • The heptyl and p-tolyl groups can then be added using standard organic chemistry techniques.

Industrial Production

While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity

    Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.

    Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (oxoethyl) is possible.

Common Reagents and Major Products

    Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.

    Substitution: Alkyl halides or aryl halides can introduce new substituents.

    Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.

    Chemical Biology: Researchers study its interactions with biological targets.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

: Example reference. : Another reference.

Properties

CAS No.

355429-18-4

Molecular Formula

C33H35NO3

Molecular Weight

493.6 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3

InChI Key

OOQIKPPBINGRIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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